(R,S)-Boc-2-amino-tetradecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

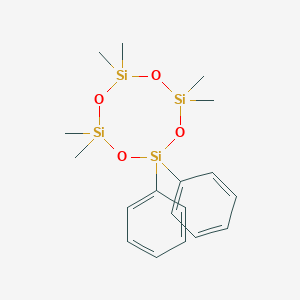

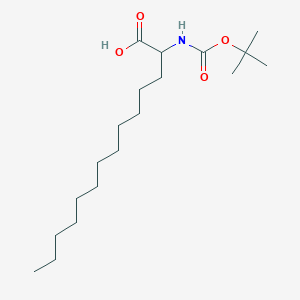

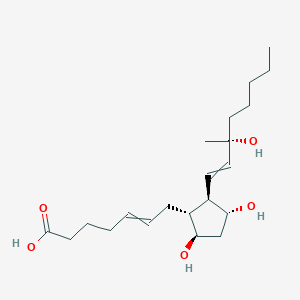

(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic amino acid derivative that is protected by a tert-butyl carbamate (Boc) group. This protection is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The (R,S) notation indicates that the compound can exist as two enantiomers, which are mirror images of each other. These enantiomers can have different properties and reactivities in biological systems.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been described in the literature. For instance, the synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved using a sequence of ozonolysis, reduction, oxidation, and deprotection steps starting from N-Boc-protected precursors . Another study reported the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, through a Suzuki coupling followed by asymmetric hydrogenation . These methods highlight the versatility of Boc-protected intermediates in synthesizing complex amino acid derivatives.

Molecular Structure Analysis

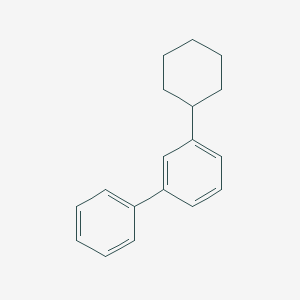

The molecular structure of (R,S)-Boc-2-amino-tetradecanoic acid would consist of a long carbon chain (tetradecanoic acid) with an amino group at the second carbon, protected by a Boc group. The presence of chiral centers at the carbon bearing the amino group allows for the existence of R and S enantiomers. The Boc group is typically added to the amino group to facilitate the synthesis and purification of amino acid derivatives and is removed under acidic conditions once the desired reactions are completed.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions to form peptides, selective deprotection, and modifications of the side chain. The Boc group itself can be removed under acidic conditions without affecting other protecting groups, which is advantageous in multi-step syntheses . The specific reactivity of (R,S)-Boc-2-amino-tetradecanoic acid would depend on the other functional groups present in the molecule and the stereochemistry of the chiral center.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the length of the carbon chain and the nature of the side chains. Generally, these compounds are solid at room temperature and have relatively high melting points due to the bulky Boc group. They are soluble in organic solvents and can be purified by standard techniques such as crystallization or chromatography. The Boc group increases the overall hydrophobicity of the molecule, which can affect its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural and Unnatural Amino Acids

- Boc-protected amino acids serve as key intermediates in the synthesis of differentially substituted amino acids present in naturally occurring inhibitors of histone deacetylase (HDAC). These compounds are crucial for the preparation of analogues of natural cyclic tetrapeptide HDAC inhibitors, demonstrating the role of Boc-amino acids in the development of bioactive compounds (Rodriquez et al., 2006).

Peptide Mimetics and Drug Development

- Boc-protected amino acids are utilized in the rapid synthesis of peptidomimetics, including opioid ligands, highlighting their significance in developing potent pharmaceuticals with enhanced efficacy (Bender et al., 2015). Additionally, they are instrumental in creating amino acid-based cross-linked polymer gels with potential applications in drug delivery and tissue engineering (Vaish et al., 2015).

Advanced Materials and Chemical Synthesis

- Boc-amino acids are essential in synthesizing enantiomerically pure amino acids and derivatives, offering a convenient route to both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides (Berkessel et al., 2002). Their application extends to the design of side-chain amino acid-containing cross-linked polymer gels with high mechanical strength, suitable for biomedical applications (Roy et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Boc-2-amino-tetradecanoic acid | |

CAS RN |

129850-62-0 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)